tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16327617
Molecular Formula: C24H29N5O3
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N5O3 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | tert-butyl 4-(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H29N5O3/c1-16-20-18(15-19(17-9-7-6-8-10-17)25-21(20)27(5)26-16)22(30)28-11-13-29(14-12-28)23(31)32-24(2,3)4/h6-10,15H,11-14H2,1-5H3 |
| Standard InChI Key | GMVMGZOPDKZQCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Physicochemical Properties
tert-Butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1324064-68-7 |
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
| Solubility | Likely polar aprotic solvents |
The pyrazolo[3,4-b]pyridine core is substituted with methyl groups at positions 1 and 3, a phenyl group at position 6, and a tert-butyloxycarbonyl (Boc)-protected piperazine at position 4 . The Boc group enhances solubility and stability during synthetic processes, while the piperazine moiety may contribute to binding interactions in biological systems .
Synthetic Pathways and Reaction Mechanisms
Post-Functionalization Strategies
The Boc-protected piperazine is typically introduced using tert-butyl dicarbonate () under basic conditions. This step ensures the piperazine nitrogen remains protected during subsequent reactions, preventing unwanted side reactions .
Structural and Spectroscopic Analysis
Crystallographic and NMR Data
X-ray diffraction studies of related pyrazolo[3,4-b]pyridines reveal planar aromatic cores with substituents adopting equatorial conformations to minimize steric hindrance . For this compound, -NMR would likely show signals for the tert-butyl group (1.4 ppm, singlet), piperazine protons (2.5–3.5 ppm), and aromatic protons (7.0–8.5 ppm). The carbonyl group () is expected near 165–170 ppm in -NMR .
Computational Modeling
Density functional theory (DFT) calculations predict that the Boc group and phenyl substituent create a hydrophobic pocket, potentially enhancing membrane permeability. The piperazine moiety’s basicity () suggests protonation under physiological conditions, aiding solubility .
Stability and Degradation Pathways
Hydrolytic Degradation
The Boc group is susceptible to acidic hydrolysis, yielding a free piperazine intermediate. Under physiological conditions (pH 7.4), this degradation is slow but accelerates in lysosomal environments (pH 4.5–5.0) .
Photostability
UV-Vis spectroscopy of analogous compounds shows absorption maxima near 270 nm, suggesting susceptibility to photodegradation. Stabilization via encapsulation in polymeric nanoparticles has been proposed .
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 4-Ethylpiperazine analogue | Ethyl vs. tert-butyl group | Enhanced solubility |
| Unprotected piperazine derivative | Free amine vs. Boc protection | Higher reactivity |
The tert-butyl group in this compound likely reduces metabolic clearance compared to its unprotected counterpart, extending plasma half-life .
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